5-oxo-5-(3-phenylpropoxy)pentanoic Acid
Description
Contextualization of 5-oxo-5-(3-phenylpropoxy)pentanoic Acid within Chemical Biology
This compound is a carboxylic acid and ketone derivative featuring a phenylpropoxy functional group. Its structure, combining a flexible ether linkage with a reactive keto-acid moiety, positions it as a potential tool in chemical biology. Carboxylic acids are fundamental functional groups in many biologically active molecules, often involved in binding to protein targets through hydrogen bonding and ionic interactions. The presence of the phenylpropoxy group adds a significant hydrophobic element, which could influence its interaction with biological macromolecules.
While the specific biological activities of this compound have not been extensively documented in peer-reviewed literature, its availability from chemical suppliers for research purposes suggests its potential utility as a building block or a fragment in the synthesis of more complex molecules. scbt.com Its molecular weight and structural features are consistent with those of compounds often screened in early-stage drug discovery and chemical probe development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H18O4 | scbt.com |
| Molecular Weight | 250.3 g/mol | scbt.com |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Historical Perspectives on Related Chemical Scaffolds in Academic Research
The core structure of a pentanoic acid with a terminal phenyl-containing group is a recurring motif in medicinal chemistry and chemical biology. Research into related scaffolds provides a historical context for the potential applications of this compound. For instance, derivatives of 5-oxo-5-phenylpentanoic acid have been utilized as building blocks in the synthesis of various heterocyclic systems. nih.govbldpharm.com
Furthermore, the broader class of 5-oxopyrrolidine derivatives, which share a five-carbon backbone, has been the subject of significant investigation. Numerous studies have explored the synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxylic acid derivatives, revealing their potential as anticancer and antimicrobial agents. nih.govresearchgate.netresearchgate.net These studies underscore the value of the underlying carbon skeleton in designing biologically active compounds. The exploration of these related scaffolds has laid the groundwork for considering how modifications, such as the introduction of a phenylpropoxy group, might influence biological activity.
Current Research Landscape and Gaps for this compound
A comprehensive review of the current scientific literature and patent databases reveals a significant gap in the research specifically focused on this compound. While the compound is commercially available for research use, there is a notable absence of published studies detailing its synthesis, biological activity, or applications as a chemical probe or therapeutic lead. scbt.com
The existing research on analogous compounds, such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs and other phenyl-substituted pentanoic acid derivatives, highlights a landscape ripe for exploration. nih.govnih.gov These related studies have demonstrated antibacterial and other biological activities, suggesting that this compound could possess interesting and unexamined biological properties.
The primary research gap, therefore, is the complete lack of biological characterization of this specific molecule. Future research could focus on:
The synthesis and characterization of this compound and its derivatives.
Screening for biological activity across various assays, including antimicrobial, anticancer, and anti-inflammatory models.
Utilization of this compound as a chemical tool to probe specific biological pathways, leveraging its unique structural features.
The absence of data for this compound presents an opportunity for novel investigations within the field of chemical biology.
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-(3-phenylpropoxy)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c15-13(16)9-4-10-14(17)18-11-5-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZJODNIQXLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Oxo 5 3 Phenylpropoxy Pentanoic Acid
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of 5-oxo-5-(3-phenylpropoxy)pentanoic acid suggests two primary disconnection points. The most intuitive disconnection is at the ester linkage, leading to 3-phenylpropanol and a 5-oxopentanoic acid derivative, such as glutaric anhydride. A second approach involves disconnecting a carbon-carbon bond in the pentanoic acid backbone, which could lead to more complex starting materials but might offer advantages in terms of stereocontrol or functional group compatibility if derivatives of the target molecule were desired.
Classical Synthetic Routes to this compound
Classical synthetic routes are well-established methods in organic synthesis that provide reliable pathways to the target molecule.
One of the most direct methods for the synthesis of this compound is through the esterification of a suitable carboxylic acid precursor with 3-phenylpropanol. A common precursor for the carboxylic acid moiety is glutaric anhydride. The reaction involves the nucleophilic attack of the alcohol on the anhydride, leading to the opening of the ring and formation of the desired product.
Another classical esterification method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. In this case, 5-oxopentanoic acid would be reacted with 3-phenylpropanol. The reaction is reversible, and to drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed.
For milder reaction conditions, the Steglich esterification offers an alternative. This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature. wikipedia.org This approach is particularly useful for sensitive substrates. wikipedia.org
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Anhydride Opening | Glutaric anhydride, 3-phenylpropanol | Heat or base catalyst | High atom economy, simple procedure | Can sometimes lead to side products |
| Fischer Esterification | 5-oxopentanoic acid, 3-phenylpropanol, Acid catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Inexpensive reagents | Reversible, requires harsh conditions |
| Steglich Esterification | 5-oxopentanoic acid, 3-phenylpropanol, DCC, DMAP | Room temperature in an inert solvent (e.g., CH₂Cl₂) | Mild conditions, high yields | DCC is a known allergen, formation of byproduct dicyclohexylurea |
An alternative to forming the ester bond as the final step is to build the carboxylic acid moiety onto a molecule that already contains the 3-phenylpropoxy group. For instance, a synthetic route could commence with the acylation of 3-phenylpropyl acetate with glutaric anhydride in the presence of a Lewis acid. The resulting keto-ester could then be selectively hydrolyzed to afford the target carboxylic acid.
Another pathway could involve the oxidation of a precursor alcohol. For example, a molecule containing a primary alcohol at the terminus of the pentanoyl chain and the 3-phenylpropoxy ester group already in place could be oxidized using a variety of reagents, such as Jones reagent or a more modern selective oxidizing agent like Dess-Martin periodinane, to yield the desired carboxylic acid.
Modern Synthetic Advancements for this compound
Recent advancements in synthetic chemistry offer more efficient and environmentally friendly alternatives to classical methods.
Modern catalytic methods can significantly improve the efficiency and selectivity of the synthesis of this compound. For the esterification step, enzyme-catalyzed reactions, particularly with lipases, offer a green and highly selective alternative. researchgate.net These reactions are typically performed under mild conditions and can avoid the use of harsh acids or bases. researchgate.net
Organocatalysis also presents a powerful tool for esterification. Catalysts such as 4-dimethylaminopyridine (DMAP) and its derivatives, as seen in the Steglich esterification, are examples of organocatalysts. More recent developments have led to even more active and selective catalysts for a variety of transformations that could be applied to the synthesis of the target molecule.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green chemistry principles can be applied.
Atom economy is another important consideration. Synthetic routes that maximize the incorporation of all starting material atoms into the final product are preferred. The reaction of glutaric anhydride with 3-phenylpropanol is an example of a reaction with high atom economy.
| Green Chemistry Principle | Application in Synthesis | Example |
|---|---|---|
| Prevention of Waste | Choosing reactions with high yields and minimal byproducts. | Catalytic methods over stoichiometric reagents. |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Ring-opening of glutaric anhydride with 3-phenylpropanol. |
| Use of Safer Solvents | Replacing hazardous solvents with more environmentally benign alternatives. | Using acetonitrile (B52724) instead of chlorinated solvents in esterification. jove.comnih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Enzymatic esterifications that proceed under mild conditions. researchgate.net |
| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric ones. | Lipase-catalyzed esterification. researchgate.net |
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of this compound involves a systematic study of various reaction parameters to maximize the yield and purity of the product. Key parameters that are typically optimized include the molar ratio of reactants, catalyst type and concentration, reaction temperature, and reaction time.
Molar Ratio of Reactants: The stoichiometry of the reaction between succinic anhydride and 3-phenylpropanol is 1:1. However, to drive the reaction towards the product side, it is common to use a slight excess of one of the reactants. In many esterification reactions involving an anhydride, using a small excess of the alcohol can be beneficial.
Catalyst Selection: A range of catalysts can be employed for this type of esterification. These can be broadly categorized as acid catalysts, base catalysts, and organocatalysts.
Acid Catalysts: Protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), as well as solid acid catalysts like acidic resins (e.g., Amberlyst-15) or zeolites, can be used to protonate the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Base Catalysts: Organic bases like pyridine or 4-dimethylaminopyridine (DMAP) can be used. DMAP is a particularly effective acylation catalyst and is often used in combination with a carbodiimide like dicyclohexylcarbodiimide (DCC) for esterifications, especially for sterically hindered alcohols.
Solvent-Free Conditions: In some instances, the reaction can be performed without a solvent, especially if one of the reactants is a liquid and can serve as the reaction medium. This approach offers environmental benefits by reducing solvent waste.
Reaction Temperature and Time: The optimal temperature and reaction time are interdependent. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products, such as the diester of succinic acid. Therefore, a balance must be found. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
A hypothetical optimization study for the synthesis of this compound is presented in the interactive table below. This data is illustrative and based on general principles of similar esterification reactions.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Molar Ratio (Anhydride:Alcohol) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | None | 100 | 6 | 65 |
| 2 | 1:1.2 | p-TSA (1) | 80 | 4 | 85 |
| 3 | 1:1.2 | p-TSA (1) | 100 | 2 | 92 |
| 4 | 1:1.2 | p-TSA (2) | 100 | 2 | 93 |
| 5 | 1:1 | DMAP (5) | 25 | 8 | 78 |
| 6 | 1:1.2 | Amberlyst-15 | 110 | 5 | 88 |
Based on this hypothetical data, the optimal conditions appear to be a 1:1.2 molar ratio of succinic anhydride to 3-phenylpropanol, using 1-2 mol% of p-toluenesulfonic acid as a catalyst at 100°C for 2 hours, leading to yields in the range of 92-93%.
Purity Assessment Methodologies Post-Synthesis
Following the synthesis and initial work-up, which typically involves washing with an aqueous solution of sodium bicarbonate to remove unreacted succinic acid and the acid catalyst, the purity of the synthesized this compound must be rigorously assessed. A combination of chromatographic and spectroscopic techniques is generally employed for this purpose.
Chromatographic Methods:
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and for a preliminary assessment of the purity of the product. The presence of a single spot with a specific retention factor (Rf) value under a given eluent system suggests a relatively pure compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative determination of purity. The compound is dissolved in a suitable solvent and injected into an HPLC system equipped with an appropriate column (e.g., a C18 reverse-phase column) and a detector (e.g., a UV detector). The purity is determined by the area percentage of the main peak in the chromatogram.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation and purity assessment of the synthesized compound. The chemical shifts, integration values, and coupling patterns of the protons in the ¹H NMR spectrum, and the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule. The absence of signals corresponding to starting materials or impurities confirms the purity of the compound.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. The observation of a molecular ion peak corresponding to the calculated mass of this compound (C₁₄H₁₈O₄, MW = 250.29 g/mol ) confirms the identity of the product.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The presence of characteristic absorption bands for the carboxylic acid O-H stretch, the ester C=O stretch, and the carboxylic acid C=O stretch would be expected.
The following interactive table presents hypothetical analytical data for a synthesized sample of this compound.
Table 2: Hypothetical Purity Assessment Data for this compound
| Analytical Method | Parameter | Result |
| HPLC | Purity (by area %) | 98.5% |
| ¹H NMR | Chemical Shifts (ppm) | δ 7.35-7.15 (m, 5H, Ar-H), 4.10 (t, 2H, -OCH₂-), 2.70 (t, 2H, Ar-CH₂-), 2.65 (t, 2H, -COCH₂-), 2.55 (t, 2H, -CH₂COOH), 1.95 (quint, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR | Chemical Shifts (ppm) | δ 178.5 (COOH), 172.0 (C=O, ester), 141.0 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.0 (Ar-CH), 64.0 (-OCH₂-), 32.0 (Ar-CH₂-), 30.5 (-CH₂CH₂CH₂-), 29.0 (-COCH₂-), 20.5 (-CH₂COOH) |
| Mass Spec (ESI-) | [M-H]⁻ | 249.1 |
This comprehensive approach, combining chromatographic and spectroscopic methods, ensures the accurate determination of the purity and structural integrity of the synthesized this compound.
In-Depth Article on Chemical Modifications of this compound Cannot Be Generated
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the chemical modifications and derivatization strategies for the compound This compound .
This compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. However, there are no accessible academic papers, patents, or detailed research findings that focus on the synthesis of its ester analogues, amide conjugation approaches, structural elaboration through alkylation and acylation, the incorporation of heterocyclic moieties, or the application of prodrug design principles specifically to this molecule.
The user's request for a detailed article with specific subsections on these chemical modifications cannot be fulfilled without resorting to speculation or generalizing from research on other, structurally different, keto acids. Such an approach would not meet the required standards of scientific accuracy and would fail to provide the detailed, compound-specific research findings that were requested.
General chemical principles for the modification of carboxylic acids and ketones are well-established. For instance, the carboxylic acid group can be converted to esters via Fischer esterification or by reaction with alkyl halides after deprotonation. The ketone functionality could, in principle, undergo various reactions such as alkylation at the alpha-carbon. However, without specific studies on this compound, any discussion of reaction conditions, yields, and the properties of the resulting derivatives would be hypothetical.
Therefore, due to the absence of specific scientific data for this compound in the public domain, the generation of an authoritative and factual article strictly adhering to the requested outline is not possible at this time.
Structure Activity Relationship Sar Studies of 5 Oxo 5 3 Phenylpropoxy Pentanoic Acid and Its Analogues
Systematic Modification of the Phenylpropoxy Moiety
The phenylpropoxy group is a significant feature of the molecule, likely contributing to its pharmacokinetic and pharmacodynamic properties through hydrophobic and aromatic interactions. Systematic modifications to this moiety can provide critical information about its role in biological activity.
Substituents on the phenyl ring can modulate the electronic and steric properties of the molecule. The position of these substituents is often critical. For instance, in studies of other phenyl-containing compounds, it has been observed that ortho-, meta-, and para-substitutions can lead to vastly different biological effects. researchgate.net The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) at various positions on the phenyl ring could influence the molecule's interaction with biological targets. For example, in a series of substituted phenylfuranylnicotinamidines, the substitution pattern on a terminal phenyl ring was found to modulate the cytotoxic activity of the compounds. nih.gov
The length and nature of the propoxy linker are also important. Altering the linker from a propoxy to an ethoxy or butoxy chain would change the spatial relationship between the phenyl ring and the rest of the molecule, which could impact binding affinity to a target protein.
Table 1: Hypothetical Modifications of the Phenylpropoxy Moiety and Their Potential Impact
| Modification | Rationale | Potential Impact on Activity |
| Substitution on Phenyl Ring (ortho, meta, para) | Alters electronic and steric properties. | Could enhance or decrease binding affinity and specificity depending on the target's binding pocket. |
| Change in Linker Length (e.g., ethoxy, butoxy) | Modifies the distance and flexibility between the phenyl ring and the keto-acid core. | May optimize the orientation of the phenyl group for improved interaction with a hydrophobic pocket. |
| Replacement of Phenyl with other Aromatic Systems | Explores the necessity of the phenyl ring for activity. | Could lead to improved activity or selectivity. |
Exploration of the Pentanoic Acid Chain Modifications
The pentanoic acid chain provides a flexible spacer and a terminal carboxylic acid group, which is likely a key interaction point with biological targets, potentially forming hydrogen bonds or salt bridges.
The length of the carboxylic acid chain is a critical determinant of biological activity in many compounds. For example, in a study of phenylated pyrazoloalkanoic acid derivatives, the potency was found to be dependent on the length of the alkanoic acid side chain, with an eight or nine-atom chain being optimal for activity. nih.gov Shortening or lengthening the pentanoic acid chain of 5-oxo-5-(3-phenylpropoxy)pentanoic acid would alter the positioning of the carboxylate group relative to the rest of the molecule, which could significantly affect its biological activity. In some fatty acids, the carbon chain length has been shown to influence metabolic processes like ketogenesis. nih.gov
Modifications to the chain itself, such as the introduction of unsaturation (double or triple bonds) or branching, could also be explored. These changes would alter the chain's conformation and flexibility, potentially leading to a more favorable interaction with a biological target.
Table 2: Hypothetical Modifications of the Pentanoic Acid Chain and Their Potential Impact
| Modification | Rationale | Potential Impact on Activity |
| Chain Length Variation (e.g., butanoic, hexanoic acid) | Alters the distance of the carboxylic acid from the core structure. | Could optimize the position of the carboxylate for key interactions, enhancing or diminishing activity. |
| Introduction of Unsaturation | Restricts conformational flexibility and alters geometry. | May lock the molecule into a more active conformation. |
| Addition of Alkyl Branches | Increases steric bulk and modifies lipophilicity. | Could improve selectivity or introduce new interactions with the target. |
Influence of the Oxo Group on Biological Interactions
The importance of the oxo group can be investigated through its replacement with other functional groups, a strategy known as bioisosteric replacement. drughunter.com For example, replacing the ketone with a hydroxyl group would change the hydrogen bonding capability from an acceptor to a donor and acceptor. An oxime group could also be considered, as it has been shown to enhance the antiproliferative activity in some propanoic acid derivatives. nih.gov The complete removal of the oxo group would significantly alter the molecule's polarity and shape, providing insight into the necessity of this functionality for its biological effects. In some contexts, oxetanes have been explored as replacements for carbonyl groups to modulate physicochemical properties. cambridgemedchemconsulting.com
Table 3: Hypothetical Bioisosteric Replacements for the Oxo Group and Their Potential Impact
| Bioisosteric Replacement | Rationale | Potential Impact on Activity |
| Hydroxyl (-OH) | Changes hydrogen bonding from acceptor to donor/acceptor. | May alter binding mode and affinity. |
| Oxime (=N-OH) | Introduces different steric and electronic properties. | Could enhance activity, as seen in other bioactive molecules. nih.gov |
| Methylene (B1212753) (-CH₂) | Removes the polar carbonyl group. | Likely to decrease activity if the oxo group is critical for binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of this compound derivatives, a QSAR study could provide predictive models for designing more potent analogues.
The development of a robust QSAR model would involve calculating a variety of molecular descriptors for each analogue. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By using statistical methods such as multiple linear regression or partial least squares, a mathematical equation can be derived that relates these descriptors to the observed biological activity. For instance, a QSAR study on other carboxylic acid derivatives identified polarizability and mass as key influencing factors. nih.gov
Conformational Analysis and its Impact on Biological Activity
The significant flexibility of the this compound molecule, arising from the rotatable bonds in both the phenylpropoxy and pentanoic acid moieties, means that it can adopt a multitude of conformations in solution. The biologically active conformation, the specific three-dimensional shape the molecule adopts when it binds to its target, may be one of many low-energy conformations.
Conformational analysis, through computational methods like molecular mechanics or quantum mechanics calculations, can be used to identify the preferred conformations of the molecule. acs.org Understanding the conformational landscape is crucial, as the energy required to adopt the bioactive conformation can influence binding affinity. The conformational flexibility of similar molecules, such as iduronic acid-containing glycosaminoglycans, has been shown to be important for their biological properties. nih.gov By synthesizing conformationally restricted analogues, for example by introducing cyclic structures or double bonds, it may be possible to lock the molecule into its bioactive conformation, potentially leading to a significant increase in potency and selectivity.
In Vitro Biological Activity and Mechanistic Investigations of 5 Oxo 5 3 Phenylpropoxy Pentanoic Acid
Elucidation of Molecular Mechanisms of Action in Cellular Systems
Modulation of Intracellular Signaling Pathways
Without primary research data, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy.
Identification of Specific Molecular Targets
The identification of molecular targets is a critical step in understanding the mechanism of action of a chemical compound. Techniques such as affinity chromatography coupled with proteomics and reporter gene assays are pivotal in elucidating these targets and their associated signaling pathways.
Affinity Chromatography and Proteomic Approaches
Affinity chromatography is a powerful technique used to isolate and identify the binding partners of a specific compound from complex biological samples like cell lysates. In a typical workflow, 5-oxo-5-(3-phenylpropoxy)pentanoic acid would be immobilized on a solid support to create an affinity matrix. This matrix would then be incubated with a cellular protein extract. Proteins that bind to the compound are retained on the matrix while others are washed away. The bound proteins are subsequently eluted and identified using mass spectrometry-based proteomic techniques.
However, a comprehensive search of scientific databases indicates that no studies employing affinity chromatography or other proteomic approaches to identify the molecular targets of this compound have been published.
Interactive Data Table: Potential Protein Targets of this compound Identified via Affinity Chromatography-Mass Spectrometry
| Protein ID | Protein Name | Cellular Function | Binding Affinity (Kd) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Reporter Gene Assays for Pathway Analysis
Reporter gene assays are instrumental in determining whether a compound modulates specific signaling pathways within a cell. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in the expression of the reporter gene in the presence of the compound indicates modulation of the pathway.
There are no published studies in the scientific literature that have utilized reporter gene assays to analyze the effects of this compound on any cellular signaling pathways.
Investigation of Cellular Processes Modulated by this compound
Understanding how a compound affects fundamental cellular processes such as apoptosis, proliferation, and inflammation is crucial to defining its biological activity.
Apoptosis and Cell Proliferation Studies (In Vitro)
In vitro assays are commonly used to assess the impact of a compound on cell death and growth. Apoptosis, or programmed cell death, can be measured using techniques like TUNEL assays, caspase activity assays, and flow cytometry with annexin (B1180172) V/propidium iodide staining. Cell proliferation can be quantified using methods such as MTT assays, BrdU incorporation assays, or direct cell counting.
Despite the availability of these well-established methods, there is no available research detailing the effects of this compound on apoptosis or cell proliferation in any cell line.
Inflammatory Pathway Modulation (In Vitro)
The potential of a compound to modulate inflammatory pathways is often investigated in vitro using cell models such as macrophages or endothelial cells stimulated with pro-inflammatory agents like lipopolysaccharide (LPS). The levels of inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2), are then measured by techniques like ELISA and quantitative PCR.
A review of the literature reveals no studies that have investigated the potential modulatory effects of this compound on inflammatory pathways in vitro.
In Vitro Metabolic Stability and Biotransformation Pathways
In vitro metabolic stability assays are essential for predicting the in vivo persistence of a compound. These studies typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. Subsequent analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) can identify the metabolites formed, thus elucidating the biotransformation pathways.
There are no publicly available data on the in vitro metabolic stability or the biotransformation pathways of this compound.
Interactive Data Table: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Half-life (t½, min) | Data Not Available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data Not Available |
| Major Metabolites Identified | Data Not Available |
Microsomal and Hepatocyte Stability Assays
No data is currently available in the public domain regarding the microsomal and hepatocyte stability of this compound. These assays are standard in vitro tools used in drug discovery to assess the metabolic stability of a compound.
Microsomal stability assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. These assays help to determine the intrinsic clearance of a compound, providing an early prediction of its hepatic clearance in vivo.
Hepatocyte stability assays involve incubating the compound with intact liver cells (hepatocytes), offering a more comprehensive picture of metabolic stability as they contain a full complement of both Phase I and Phase II metabolizing enzymes and cofactors. Data from these assays, such as the compound's half-life (t½) and intrinsic clearance (CLint), are critical for predicting its pharmacokinetic behavior.
Table 1: Microsomal Stability of this compound
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
|---|---|---|
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
Table 2: Hepatocyte Stability of this compound
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
|---|---|---|
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
Identification of In Vitro Metabolites
Information regarding the in vitro metabolites of this compound has not been reported in the scientific literature. The identification of metabolites is a fundamental step in understanding the biotransformation pathways of a compound. This process typically involves incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the chemical structures of the metabolites.
Understanding the metabolic pathways is essential for identifying potentially active or toxic metabolites and for elucidating the enzymes responsible for the compound's metabolism.
Table 3: Identified In Vitro Metabolites of this compound
| Metabolite | Biotransformation Pathway |
|---|
Computational Chemistry and Molecular Modeling Studies of 5 Oxo 5 3 Phenylpropoxy Pentanoic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to analyze the structure and reactivity of 5-oxo-5-(3-phenylpropoxy)pentanoic acid. nih.gov These calculations can optimize the molecular geometry to its lowest energy state and determine various electronic parameters.
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.gov These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.
Molecular Docking Simulations with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. researchgate.net
Ligand-Protein Interaction Prediction
For this compound, molecular docking simulations could be performed against a variety of potential protein targets. Given its structural features, which include a carboxylic acid group and a phenylpropoxy moiety, potential targets might include enzymes involved in metabolic pathways or receptors that recognize similar structural motifs. The docking process involves placing the ligand into the binding site of the protein and evaluating the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com For instance, the carboxylic acid group could form hydrogen bonds with amino acid residues like arginine or lysine, while the phenyl group might engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.gov
Binding Energy Estimations
A critical output of molecular docking is the estimation of the binding energy, which quantifies the affinity of the ligand for the protein. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. These estimations are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.
Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Target
| Parameter | Hypothetical Value | Description |
| Binding Energy | -8.2 kcal/mol | Estimated free energy of binding |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with protein residues |
| Interacting Residues | Arg120, Tyr350, Ser210 | Key amino acids in the binding site |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the nature of the interactions. samipubco.com An MD simulation would track the movements of every atom in the system, allowing for the analysis of conformational changes and the persistence of key interactions identified in docking studies. mdpi.com This technique is essential for validating the stability of the docked pose and understanding the flexibility of both the ligand and the protein's binding site. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govnih.gov A pharmacophore model for a class of compounds similar to this compound could be developed based on known active molecules. nih.gov This model would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify other molecules that fit the model and are therefore likely to be active. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Prioritization
The assessment of a compound's ADME properties is crucial in the early stages of drug development to predict its pharmacokinetic behavior in the body. researchgate.net Various in silico models and software can be used to estimate these properties for this compound. researchgate.net
These predictions help in identifying potential liabilities, such as poor absorption or rapid metabolism, that could hinder the development of the compound as a drug. nih.gov For example, predictions can be made regarding oral bioavailability, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes, which are key for metabolism. researchgate.netnih.gov
Table 3: Hypothetical In Silico ADME Prediction for this compound
| Property | Predicted Value | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| BBB Penetration | Low | Less likely to cause central nervous system side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Lipinski's Rule of Five | 0 violations | Good drug-likeness properties |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.
Advanced Analytical Characterization Methodologies for 5 Oxo 5 3 Phenylpropoxy Pentanoic Acid in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure of 5-oxo-5-(3-phenylpropoxy)pentanoic acid, providing detailed information about its atomic connectivity and the chemical environment of its constituent atoms.
High-Resolution NMR Spectroscopy for Complex Structures
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for providing a complete picture of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The aromatic protons of the phenyl group would typically appear in the downfield region (δ 7.2-7.4 ppm). The protons of the methylene (B1212753) groups would exhibit characteristic multiplets, with their chemical shifts influenced by adjacent functional groups. For instance, the methylene group adjacent to the ester oxygen (O-CH₂) would be deshielded and appear at a higher chemical shift compared to the other methylene groups in the propoxy and pentanoic acid chains. The protons alpha to the carbonyl groups would also be deshielded.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid/ester functionalities are the most deshielded, typically appearing in the range of 170-210 ppm. libretexts.org The carbons of the aromatic ring would resonate between 120-140 ppm. The aliphatic carbons of the pentanoic acid and phenylpropoxy chains would be found in the upfield region of the spectrum (20-70 ppm). libretexts.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom/Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Phenyl (aromatic CH) | 7.20 - 7.40 (m) | 126 - 130 |
| Phenyl (quaternary C) | - | ~140 |
| O-CH₂ (propoxy) | ~4.20 (t) | ~65 |
| CH₂ (propoxy, middle) | ~2.10 (quint) | ~28 |
| Ph-CH₂ (propoxy) | ~2.80 (t) | ~32 |
| CH₂-C=O (pentanoic) | ~2.85 (t) | ~35 |
| CH₂ (pentanoic, middle) | ~2.00 (quint) | ~20 |
| CH₂-COOH (pentanoic) | ~2.50 (t) | ~30 |
| C=O (ketone) | - | ~208 |
| C=O (ester) | - | ~173 |
| C=O (carboxylic acid) | - | ~178 |
| COOH | >10 (br s) | - |
| Note: These are predicted values and may vary based on the solvent and other experimental conditions. t = triplet, quint = quintet, m = multiplet, br s = broad singlet. |
Advanced Mass Spectrometry Techniques (e.g., MS/MS, HRMS)
Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₄H₁₈O₄), the expected exact mass would be used to confirm its molecular formula. mdpi.com
Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. In the case of this compound, fragmentation would likely occur at the ester linkage, the bond adjacent to the ketone, and within the phenylpropoxy chain. libretexts.orgnih.gov
Expected Fragmentation Pattern in MS/MS:
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Structural Origin of Fragment |
| 251.1232 ([M+H]⁺) | 149.0965 | [C₉H₁₃O]⁺ - Phenylpropoxy group |
| 251.1232 ([M+H]⁺) | 135.0810 | [C₉H₁₁]⁺ - Phenylpropene fragment |
| 251.1232 ([M+H]⁺) | 115.0392 | [C₅H₇O₃]⁺ - Pentanoic acid moiety after loss of water |
| 251.1232 ([M+H]⁺) | 91.0548 | [C₇H₇]⁺ - Tropylium ion from the phenylpropyl group |
| 249.1076 ([M-H]⁻) | 133.0654 | [C₈H₉O₂]⁻ - Fragment from cleavage of the pentanoic chain |
| 249.1076 ([M-H]⁻) | 113.0239 | [C₅H₅O₃]⁻ - Pentanedioic acid fragment |
| Note: The fragmentation pattern can be influenced by the ionization method (e.g., ESI, APCI) and collision energy. |
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the various functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid. Two distinct carbonyl (C=O) stretching bands would be anticipated: one for the ketone around 1715 cm⁻¹ and another for the ester and carboxylic acid around 1735 cm⁻¹. The C-O stretching of the ester and carboxylic acid would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ range. mdpi.com
Raman Spectroscopy: Raman spectroscopy can provide complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The carbonyl stretching vibrations are also Raman active. ias.ac.inrsc.orgias.ac.inresearchgate.net
Characteristic Vibrational Frequencies:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C-H (Aromatic) | 3000-3100 | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 | 2850-3000 |
| C=O (Ketone) | ~1715 | ~1715 |
| C=O (Ester/Carboxylic Acid) | ~1735 | ~1735 |
| C=C (Aromatic) | 1450-1600 | 1450-1600 (strong) |
| C-O (Ester/Carboxylic Acid) | 1000-1300 | Moderate |
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from complex mixtures and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound.
Method Development: A reversed-phase HPLC method would be the most suitable approach. A C18 column would likely provide good retention and separation. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good peak shape and resolution from potential impurities. rsc.orgrsc.orgmdpi.comceu.es UV detection would be appropriate, with the detection wavelength set to the absorbance maximum of the phenyl group (around 254 nm) or the carbonyl groups (around 210-220 nm). sigmaaldrich.com
Validation: A developed HPLC method must be validated to ensure its reliability. Validation parameters would include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netpsu.edu
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Future Research Directions and Translational Potential in Vitro Focus
Exploration of Novel Biological Activities through High-Throughput Screening
High-throughput screening (HTS) is a critical first step in identifying the biological functions of a novel compound. ufl.eduberkeley.edu This automated process allows for the rapid testing of thousands of compounds against a variety of biological targets. For 5-oxo-5-(3-phenylpropoxy)pentanoic acid, HTS can be employed to uncover previously unknown biological activities.
The process would involve screening the compound against a broad array of assays. These assays can be designed to assess its effects on various cellular processes, including but not limited to, enzyme inhibition, receptor binding, and cellular signaling pathways. For instance, given its structural similarity to some fatty acid derivatives, it could be screened against enzymes involved in lipid metabolism. nih.gov Furthermore, HTS can be utilized to evaluate its potential as an antimicrobial or anticancer agent by testing its activity against various microbial strains and cancer cell lines. nih.govnih.govmanuscriptpoint.com The journal Combinatorial Chemistry & High Throughput Screening publishes research on various aspects of HTS, including assay design, data analysis, and laboratory automation, which could provide valuable guidance for these studies. nih.gov
A typical HTS workflow for this compound would involve:
Assay Development: Miniaturizing and optimizing a biological assay for a 384- or 1536-well plate format. berkeley.edu
Robotic Screening: Utilizing automated liquid handlers and readers to test the compound at various concentrations. mdpi.com
Data Analysis: Identifying "hits" or compounds that exhibit a desired biological effect.
The data generated from HTS would provide the initial clues into the potential therapeutic applications of this molecule, guiding further, more focused research.
Development of Advanced Analogues with Improved In Vitro Potency and Selectivity
Following the identification of initial biological activity through HTS, the next logical step is the development of advanced analogues to improve in vitro potency and selectivity. This process, a cornerstone of medicinal chemistry, involves systematically modifying the chemical structure of the parent compound, this compound, and evaluating the impact of these changes on its biological activity.
Key structural modifications could include:
Alteration of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) to the phenyl ring to explore the effects on binding affinity and selectivity.
Modification of the Propoxy Linker: Varying the length and rigidity of the linker connecting the phenyl ring to the pentanoic acid backbone.
Derivatization of the Carboxylic Acid and Ketone Moieties: Converting the carboxylic acid to an ester or amide, or modifying the ketone to explore changes in physicochemical properties and biological interactions.
The synthesized analogues would then be subjected to a battery of in vitro assays to determine their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against the identified biological target. For example, studies on other carboxylic acid derivatives have shown that such modifications can significantly impact their inhibitory activity against specific enzymes or their cytotoxicity against cancer cell lines. researchgate.net The goal is to identify analogues with significantly enhanced potency (lower IC50/EC50 values) and selectivity for the target of interest, minimizing off-target effects.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the mechanism of action of this compound and its potent analogues, the integration of multi-omics data is indispensable. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular response to the compound.
The application of multi-omics in drug discovery is a rapidly growing field. For this specific compound, a typical workflow would involve treating a relevant cell line (e.g., a cancer cell line if anticancer activity is observed) with the compound and then performing a multi-omics analysis.
Transcriptomics (RNA-Seq): Would reveal changes in gene expression patterns, identifying pathways that are up- or down-regulated in response to the compound.
Proteomics: Would identify changes in protein expression and post-translational modifications, providing insights into the direct protein targets and downstream signaling events.
Metabolomics: Would analyze changes in the cellular metabolome, revealing alterations in metabolic pathways affected by the compound.
By integrating these datasets, researchers can construct detailed molecular networks that elucidate the compound's mechanism of action, identify potential biomarkers of response, and uncover novel therapeutic targets.
Opportunities for Collaborative Research in Academic and Industry Settings
The development of a novel compound like this compound from a laboratory curiosity to a potential therapeutic agent is a complex and resource-intensive process that often benefits from collaboration between academic and industrial partners.
Academic institutions typically excel in basic research, target identification, and the initial synthesis of novel compounds. nih.govscbt.com Industry partners, on the other hand, bring expertise in large-scale synthesis, high-throughput screening, medicinal chemistry optimization, and navigating the regulatory landscape.
A successful collaborative model for this compound could involve:
An academic lab conducting the initial synthesis and preliminary biological evaluation.
Partnering with a pharmaceutical or biotechnology company for HTS campaigns and lead optimization.
Jointly analyzing the data and co-authoring publications to disseminate the findings.
Such collaborations can accelerate the pace of research and increase the likelihood of translating basic scientific discoveries into tangible therapeutic benefits.
Methodological Innovations in Synthesis and Biological Evaluation of Related Compounds
The study of this compound can also drive methodological innovations in the synthesis and biological evaluation of dicarboxylic acid monoesters and related compounds.
Innovations in Synthesis: The synthesis of dicarboxylic acid monoesters can be challenging due to the potential for the formation of diesters. Research into more efficient and selective synthetic routes for this compound could lead to the development of novel methodologies applicable to a broader class of related molecules. This could involve exploring new catalysts, reaction conditions, or protective group strategies to improve yield and purity.
Innovations in Biological Evaluation: Developing novel in vitro assays to study the biological effects of this compound could also be a significant contribution. For example, creating a specific fluorescence-based assay to measure its interaction with a newly identified protein target would facilitate more efficient screening of analogues. nih.gov Furthermore, the insights gained from studying this molecule could inform the design of more effective screening strategies for other compounds with similar structural motifs.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-oxo-5-(3-phenylpropoxy)pentanoic Acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or esterification reactions. Key steps include:
- Using anhydrous dichloromethane as a solvent under an inert argon atmosphere to prevent side reactions .
- Slow addition of reagents (e.g., glutaric anhydride) via dropping funnel to control exothermicity and improve regioselectivity .
- Post-reaction purification via liquid-liquid extraction (e.g., sodium bicarbonate washes) and crystallization with hydrochloric acid to isolate the product .
- Optimization of temperature (e.g., room temperature for acylation, 60°C for esterification) and stoichiometric ratios to enhance yields (reported up to 70–85% in analogous syntheses) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H NMR Spectroscopy : Assign peaks based on expected chemical shifts (e.g., δ 2.06–2.82 ppm for methylene protons adjacent to carbonyl groups; δ 4.20 ppm for cyclopentadienyl protons in ferrocene analogs) .
- LC-MS/GC-MS : Monitor molecular ion peaks (e.g., m/z 301 [M+1]+ in positive mode) and fragmentation patterns to confirm molecular weight and functional groups .
- Chromatography (HPLC) : Use reverse-phase columns with UV detection to assess purity (>95% recommended for biological assays) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Waste Disposal : Neutralize acidic byproducts before disposal, and incinerate organic waste in certified facilities .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* basis set) and identify transition states for acylation or esterification .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR can predict plausible intermediates and side products, reducing trial-and-error experimentation .
- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize solvent selection for improved reaction kinetics .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches of the compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 5-oxo-5-ferrocenylpentanoic acid, δ 4.20 ppm for Cp protons) to identify discrepancies .
- Impurity Profiling : Use high-resolution MS to detect trace byproducts (e.g., incomplete acylation products) and adjust reaction times or purification protocols .
- Crystallography : If available, obtain single-crystal X-ray data to unambiguously confirm stereochemistry and bond connectivity .
Q. What strategies are effective for designing biologically active derivatives of this compound?
- Methodological Answer :
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., fluoro substituents) on the phenyl ring to enhance metabolic stability, as seen in fluorinated analogs (e.g., 5-fluoro-4-oxopentanoic acid derivatives) .
- Prodrug Development : Synthesize ester prodrugs (e.g., methyl or ethyl esters) to improve bioavailability, followed by enzymatic hydrolysis in target tissues .
- Structure-Activity Relationship (SAR) Studies : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase) to correlate substituent effects with activity .
Q. What experimental approaches are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours .
- Kinetic Analysis : Monitor degradation via HPLC to calculate half-life (t1/2) and identify degradation products (e.g., decarboxylation or hydrolysis byproducts) .
- Solid-State Stability : Conduct differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
